2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate
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Overview
Description
2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate is a chemical compound used primarily in biochemical research. It is known for its role as a glycosyl donor in glycosylation reactions, which are essential in the synthesis of complex carbohydrates and glycoconjugates. The compound has the molecular formula C36H28Cl3NO10 and a molecular weight of 740.97 g/mol .
Preparation Methods
Chemical Reactions Analysis
2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate undergoes several types of chemical reactions, including:
Glycosylation: It acts as a glycosyl donor in the presence of a glycosyl acceptor and a catalyst, such as a Lewis acid.
Substitution: The trichloroacetimidate group can be substituted under acidic conditions to form glycosidic bonds.
Hydrolysis: The compound can be hydrolyzed to remove the trichloroacetimidate group, yielding the corresponding glycoside.
Common reagents used in these reactions include Lewis acids like boron trifluoride etherate and catalysts like trimethylsilyl trifluoromethanesulfonate. The major products formed from these reactions are glycosides and glycoconjugates .
Scientific Research Applications
2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is used to study glycosylation processes and the role of carbohydrates in biological systems.
Medicine: It is used in the development of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of glycosylated products for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate involves its role as a glycosyl donor. The trichloroacetimidate group is activated under acidic conditions, allowing it to form a glycosidic bond with a glycosyl acceptor. This process is catalyzed by Lewis acids or other catalysts, facilitating the formation of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
2,3,4,6-Tetra-O-benzoyl-alpha-D-galactopyranoside Trichloroacetimidate can be compared to other glycosyl donors, such as:
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but uses benzyl groups instead of benzoyl groups.
2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Uses acetyl groups for protection instead of benzoyl groups.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar glycosyl donor but derived from glucose instead of galactose.
The uniqueness of this compound lies in its specific use of benzoyl groups for protection and its efficiency as a glycosyl donor in glycosylation reactions .
Properties
IUPAC Name |
[(3S,6R)-3,4,5-tribenzoyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28Cl3NO10/c37-36(38,39)35(40)50-34-29(49-33(44)25-19-11-4-12-20-25)28(48-32(43)24-17-9-3-10-18-24)27(47-31(42)23-15-7-2-8-16-23)26(46-34)21-45-30(41)22-13-5-1-6-14-22/h1-20,26-29,34,40H,21H2/t26?,27-,28?,29?,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFOWIANASXOK-MGPYILIWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2[C@@H](C(C([C@H](O2)OC(=N)C(Cl)(Cl)Cl)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28Cl3NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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